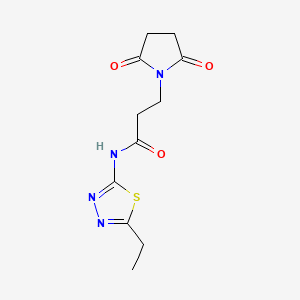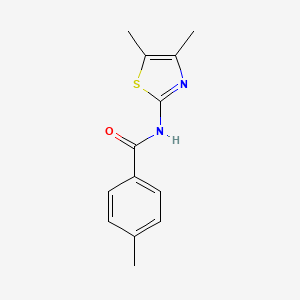![molecular formula C23H19FN4O3S B12122469 N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12122469.png)
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-acétylphényl)amino]quinoxalin-2-yl}-4-fluoro-2-méthylbenzène-1-sulfonamide est un composé organique complexe appartenant à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant de l'azote, connus pour leurs diverses activités pharmacologiques et applications industrielles
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-{3-[(3-acétylphényl)amino]quinoxalin-2-yl}-4-fluoro-2-méthylbenzène-1-sulfonamide implique généralement plusieurs étapes, y compris la formation du noyau quinoxaline et sa fonctionnalisation ultérieure. Une méthode courante implique la condensation de l'o-phénylène diamine avec un composé 1,2-dicarbonyle pour former le cycle quinoxaline .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et l'utilisation de catalyseurs avancés peuvent améliorer l'efficacité du processus . De plus, les principes de la chimie verte peuvent être appliqués pour minimiser l'impact environnemental et améliorer la durabilité .
Analyse Des Réactions Chimiques
Types de réactions
N-{3-[(3-acétylphényl)amino]quinoxalin-2-yl}-4-fluoro-2-méthylbenzène-1-sulfonamide peut subir diverses réactions chimiques, notamment :
Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire de nouveaux groupes fonctionnels ou en remplacer d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le peroxyde d'hydrogène, des réducteurs tels que le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution . Les conditions de réaction peuvent varier en fonction de la transformation souhaitée, des paramètres tels que la température, le solvant et le catalyseur jouant un rôle crucial .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoxaline, tandis que les réactions de substitution peuvent produire une large gamme de dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
N-{3-[(3-acétylphényl)amino]quinoxalin-2-yl}-4-fluoro-2-méthylbenzène-1-sulfonamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Mécanisme d'action
Le mécanisme d'action de la N-{3-[(3-acétylphényl)amino]quinoxalin-2-yl}-4-fluoro-2-méthylbenzène-1-sulfonamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le noyau quinoxaline peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques . Le groupe sulfonamide peut également contribuer à l'affinité de liaison et à la spécificité du composé .
Applications De Recherche Scientifique
N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The sulfonamide group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la quinoxaline tels que :
- Olaquindox
- Échinomycine
- Atinoléutine
- Lévomucine
- Carbadox
Unicité
Ce qui distingue la N-{3-[(3-acétylphényl)amino]quinoxalin-2-yl}-4-fluoro-2-méthylbenzène-1-sulfonamide, c'est sa combinaison spécifique de groupes fonctionnels, qui confère des propriétés chimiques et biologiques uniques. La présence du groupe sulfonamide, ainsi que les substituants spécifiques sur le noyau quinoxaline, améliorent son potentiel pour des applications diverses dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C23H19FN4O3S |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H19FN4O3S/c1-14-12-17(24)10-11-21(14)32(30,31)28-23-22(26-19-8-3-4-9-20(19)27-23)25-18-7-5-6-16(13-18)15(2)29/h3-13H,1-2H3,(H,25,26)(H,27,28) |
Clé InChI |
UJMNJJCITJUQGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)








![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
